6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide
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Overview
Description
6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyridazine ring, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with horseradish peroxidase (hrp) in chemiluminescence immunoassays
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that the compound might interact with its targets to enhance signal detection in certain biochemical assays
Biochemical Pathways
HRP is often used in biochemistry applications to amplify signals for detection of various biomolecules .
Result of Action
Similar compounds have been reported to enhance signal detection in chemiluminescence immunoassays
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution of the sulfonamide group can produce a variety of substituted sulfonamides .
Scientific Research Applications
6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler imidazole derivative with similar structural features but lacking the pyridazine and sulfonamide groups.
4-(Imidazol-1-yl)acetophenone: Another imidazole-containing compound with different functional groups and applications.
Di(1H-imidazol-1-yl)methane: A compound with two imidazole rings, used in different chemical and biological contexts.
Uniqueness
6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-imidazol-1-yl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O3S/c1-13-8-9-21-19(22-13)26-31(29,30)15-4-2-14(3-5-15)23-18(28)16-6-7-17(25-24-16)27-11-10-20-12-27/h2-12H,1H3,(H,23,28)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBNALFROYXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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